C.I.Disperse Violet 94
Description
However, based on general knowledge of disperse dyes, it can be inferred that this compound belongs to the anthraquinone or azo dye class, commonly used for synthetic textile dyeing. Disperse dyes are typically non-ionic, hydrophobic compounds applied under high-temperature conditions. While specific data on Violet 94 is absent in the referenced materials, comparisons will focus on structurally or functionally similar disperse dyes (e.g., C.I. Disperse Violet 93, C.I. Disperse Red 1, and C.I. Disperse Blue 26) using available evidence.
Properties
CAS No. |
100358-02-9 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include C.I. Disperse Violet 93 and its derivatives (e.g., PBTA-9 and non-Cl PBTA-9), which share functional groups like bromine or chlorine substituents and benzotriazole moieties. These substituents influence molecular weight, solubility, and environmental persistence.
Table 1: Molecular Properties of Selected Disperse Dyes
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| C.I. Disperse Violet 93 | 52697-38-8 | C₁₈H₁₉BrN₆O₅ | 479.28 | Bromine, nitro groups |
| C.I. Disperse Violet 93 (Cl derivative) | N/A | C₁₈H₁₉ClN₆O₅ | 434.83 | Chlorine, nitro groups |
| C.I. Disperse Red 1 | 2872-52-8 | C₁₆H₁₃N₃O₄ | 311.29 | Azo group, methyl ester |
| C.I. Disperse Blue 26 | 3860-63-7 | C₁₄H₉N₃O₄ | 283.24 | Anthraquinone core |
- Its chlorine derivative (434.83 g/mol) demonstrates how halogen substitution alters physicochemical properties .
Mutagenicity and Toxicity
- C.I. Disperse Violet 93 Derivatives: PBTA-9 and non-Cl PBTA-9, synthesized from Violet 93, exhibit higher mutagenicity than the parent dye in Salmonella/microsome assays with metabolic activation (S9). This suggests that benzotriazole derivatives amplify genotoxic risks .
- C.I. Disperse Red 1: Documented as mutagenic due to nitro-reduction pathways generating carcinogenic aromatic amines .
- Regulatory Status : ZDHC MRSL guidelines (2021) recommend substituting mutagenic dyes like Violet 93 with safer alternatives compliant with restricted substance lists (RSLs) .
Table 2: Toxicity and Regulatory Profiles
Industrial and Environmental Considerations
- Persistence: Halogenated dyes like Violet 93 (bromine) may resist biodegradation, increasing aquatic toxicity risks.
- Compliance : Suppliers are urged to disclose formulations meeting ZDHC MRSL limits and provide safety data sheets (SDS) aligned with GHS requirements .
Q & A
Q. How can researchers integrate machine learning to predict the dye’s colorfastness based on molecular descriptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
